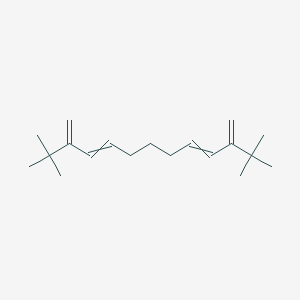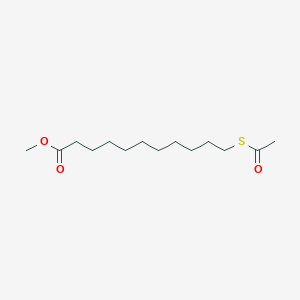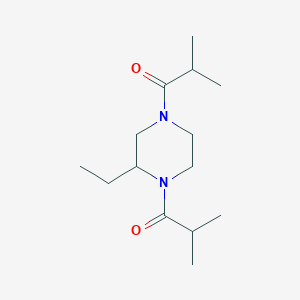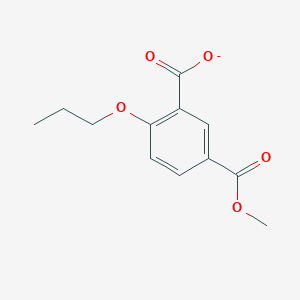
3,3'-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) is an organic compound characterized by its unique structure, which includes a hydrazine core flanked by two diphenylpropanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) typically involves the reaction of 2,2-dimethylhydrazine with 1,3-diphenylpropan-1-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazine core allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The hydrazine core can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diphenylpropanone moieties may also interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: An ionic liquid used in microwave-assisted synthesis.
1,1’-(Biphenyl-4,4’-diyl)bis(3-aryl-5-phenylformazans): Compounds with biological activity and applications in chemical analysis.
2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A compound with applications in organic synthesis.
Uniqueness
3,3’-(2,2-Dimethylhydrazine-1,1-diyl)bis(1,3-diphenylpropan-1-one) is unique due to its hydrazine core, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
91122-84-8 |
|---|---|
Molecular Formula |
C32H32N2O2 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
3-[dimethylamino-(3-oxo-1,3-diphenylpropyl)amino]-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C32H32N2O2/c1-33(2)34(29(25-15-7-3-8-16-25)23-31(35)27-19-11-5-12-20-27)30(26-17-9-4-10-18-26)24-32(36)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3 |
InChI Key |
HOPRRCLWZDXBEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Methyl-5,6-dihydro-4H-[1,3]oxazolo[5,4-b]azepin-4-yl)ethan-1-one](/img/structure/B14366746.png)
![2-[(1-Cyanoethyl)amino]butanenitrile](/img/structure/B14366747.png)
![6-{1-[(4-Chlorophenyl)sulfanyl]heptylidene}-2,2-dimethylcyclohexan-1-one](/img/structure/B14366752.png)


![2-{4-[Ethyl(propyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14366776.png)
![[4-(2-Bromopropanoyl)phenyl]acetic acid](/img/structure/B14366778.png)
![1,5-Dithiaspiro[5.11]heptadec-7-ylmethanol](/img/structure/B14366791.png)
![Silane, trimethyl[[4-methyl-1-(1-methylethyl)-3-cyclohexen-1-yl]oxy]-](/img/structure/B14366792.png)

![3-[(E)-(5-Methoxy-4-methyl-1,3-thiazol-2-yl)diazenyl]-1-methyl-2-phenyl-1H-indole](/img/structure/B14366798.png)

![7a-Ethenyloctahydropyrano[2,3-b]pyrrole](/img/structure/B14366808.png)
